Cas no 62134-48-9 (4-(3-methylphenyl)amino-4-oxobutanoic Acid)

4-(3-methylphenyl)amino-4-oxobutanoic Acid structure
62134-48-9 structure
Product Name:4-(3-methylphenyl)amino-4-oxobutanoic Acid
Numero CAS:62134-48-9
MF:C11H13NO3
MW:207.225823163986
CID:1079672
PubChem ID:763244
Update Time:2025-09-22

4-(3-methylphenyl)amino-4-oxobutanoic Acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-[(3-Methylphenyl)amino]-4-oxobutanoic acid
    • ALBB-003807
    • 4-Oxo-4-(m-tolylamino)butanoicacid
    • VRJAEQGSNATVEE-UHFFFAOYSA-N
    • HMS1415K22
    • STK267888
    • AKOS000267281
    • 3-[(3-methylphenyl)carbamoyl]propanoic acid
    • BRD-K50659736-001-01-6
    • 62134-48-9
    • 4-Oxo-4-(m-tolylamino)butanoic acid
    • LS-01328
    • CHEBI:94051
    • CBKinase1_000289
    • IFLab1_001298
    • N-m-Tolyl-succinamic acid
    • CBKinase1_012689
    • MFCD00029835
    • IDI1_009165
    • Oprea1_459609
    • SR-01000414665-1
    • Oprea1_605829
    • DTXSID40354094
    • SR-01000414665
    • N-(3-Methylphenyl)succinamic acid
    • Cambridge id 5259998
    • Q27165802
    • SCHEMBL259380
    • CS-0281042
    • succinanilic acid, 3-methyl-
    • 4-oxo-4-(3-toluidino)butanoic acid
    • 4-(3-methylanilino)-4-oxobutanoic acid
    • Z56176901
    • 4-(3-methylphenyl)amino-4-oxobutanoic Acid
    • MDL: MFCD00029835
    • Inchi: 1S/C11H13NO3/c1-8-3-2-4-9(7-8)12-10(13)5-6-11(14)15/h2-4,7H,5-6H2,1H3,(H,12,13)(H,14,15)
    • Chiave InChI: VRJAEQGSNATVEE-UHFFFAOYSA-N
    • Sorrisi: O=C(CCC(=O)O)NC1C=CC=C(C)C=1

Proprietà calcolate

  • Massa esatta: 207.08959
  • Massa monoisotopica: 207.08954328g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 5
  • Complessità: 240
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.1
  • Superficie polare topologica: 66.4Ų

Proprietà sperimentali

  • PSA: 66.4

4-(3-methylphenyl)amino-4-oxobutanoic Acid Informazioni sulla sicurezza

  • Classe di pericolo:IRRITANT

4-(3-methylphenyl)amino-4-oxobutanoic Acid Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
M357880-5mg
4-[(3-methylphenyl)amino]-4-oxobutanoic Acid
62134-48-9
5mg
$ 50.00 2022-06-02
TRC
M357880-10mg
4-[(3-methylphenyl)amino]-4-oxobutanoic Acid
62134-48-9
10mg
$ 65.00 2022-06-02
TRC
M357880-50mg
4-[(3-methylphenyl)amino]-4-oxobutanoic Acid
62134-48-9
50mg
$ 95.00 2022-06-02
Chemenu
CM114972-5g
4-[(3-methylphenyl)amino]-4-oxobutanoic acid
62134-48-9 95%
5g
$*** 2023-05-30
Chemenu
CM114972-10g
4-[(3-methylphenyl)amino]-4-oxobutanoic acid
62134-48-9 95%
10g
$*** 2023-05-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1351712-1g
4-Oxo-4-(m-tolylamino)butanoic acid
62134-48-9 95+%
1g
¥864.00 2024-05-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1351712-5g
4-Oxo-4-(m-tolylamino)butanoic acid
62134-48-9 95+%
5g
¥2736.00 2024-05-06
Crysdot LLC
CD12052971-5g
4-Oxo-4-(m-tolylamino)butanoic acid
62134-48-9 95+%
5g
$306 2024-07-24
Crysdot LLC
CD12052971-10g
4-Oxo-4-(m-tolylamino)butanoic acid
62134-48-9 95+%
10g
$424 2024-07-24
A2B Chem LLC
AG71611-500mg
4-[(3-Methylphenyl)amino]-4-oxobutanoic acid
62134-48-9 >95%
500mg
$370.00 2024-04-19
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